molecular formula C17H15BrN2O3S B2530041 4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 903246-51-5

4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2530041
CAS No.: 903246-51-5
M. Wt: 407.28
InChI Key: QYOMDPFJJKMWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a hybrid sulfonamide derivative featuring a pyrrolo[3,2,1-ij]quinolin-2-one core linked to a brominated benzene ring via a sulfonamide group. Its synthesis typically involves the reaction of 8-amino-pyrrolo[3,2,1-ij]quinolin-2-one derivatives with substituted benzenesulfonyl chlorides under controlled conditions .

Properties

IUPAC Name

4-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOMDPFJJKMWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Pyrroloquinoline Core: Starting with a suitable precursor, cyclization reactions are employed under acidic conditions to form the pyrroloquinoline skeleton.

  • Introduction of the Bromine Atom: The bromination step is performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

  • Sulfonamide Formation:

Industrial Production Methods

Industrial-scale production may utilize optimized versions of these steps, incorporating more efficient catalysts and streamlined purification processes to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, potentially forming sulfone derivatives in the presence of strong oxidizing agents like peroxides.

  • Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen, or reduce the sulfonamide group under specific conditions.

  • Substitution: Various nucleophiles can replace the bromine atom through substitution reactions, leading to a diverse array of derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminium hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen (H₂)

  • Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

  • Oxidation: Sulfone derivatives

  • Reduction: De-brominated products, reduced sulfonamide derivatives

  • Substitution: Various substituted pyrroloquinoline-benzenesulfonamide derivatives

Scientific Research Applications

4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is primarily studied in:

  • Medicinal Chemistry: Investigating its potential as a pharmacophore for developing novel therapeutic agents targeting specific diseases.

  • Organic Synthesis: Serving as a versatile intermediate for synthesizing complex organic molecules.

  • Biochemistry: Exploring its interaction with biological macromolecules to understand its mechanism of action.

  • Industrial Chemistry: Potential use in designing specialty chemicals or advanced materials.

Mechanism of Action

The compound's effects are mediated through its interactions with molecular targets, including enzymes and receptors. Its unique structure allows it to modulate specific biochemical pathways, leading to potential therapeutic effects. Detailed studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight Substituents (R1, R2) Melting Point (°C) Key Functional Groups Biological Activity (if reported)
Target Compound 449.3* R1 = Br, R2 = H Not reported Sulfonamide, Bromo, Lactam Anticoagulant (inferred)
4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (16) 620.36 R1 = Br, R2 = 4-bromophenyl 200–201 Dual bromo, Pyrazole, Lactam Not specified
N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-pyrroloquinoline-8-sulfonamide ~450 (estimated) R1 = Br, R2 = 3-methylphenyl Not reported Methyl, Bromo, Sulfonamide Not specified
(Z)-5-(6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-pyrroloquinolin-1-ylidene)-2-thioxothiazolidin-4-one 469.08 R1 = Cl, R2 = thioxothiazolidinone 288–290 Chloro, Thioxothiazolidinone Anticoagulant (FXa/XIa inhibition)

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The bromo substituent in the target compound enhances molecular weight and lipophilicity compared to chloro analogs (e.g., compound 7c in ). This may influence membrane permeability and target binding . Sulfonamide vs.

Synthetic Routes: The target compound’s synthesis mirrors methods for analogous sulfonamides, such as coupling 8-amino-pyrroloquinolinones with bromobenzenesulfonyl chlorides in polar aprotic solvents . In contrast, thioxothiazolidinone derivatives require additional steps, such as condensation with 2-thioxoimidazolidin-4-ones in acetic acid .

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic Comparisons

Compound IR (cm⁻¹) $^1$H NMR Key Signals (δ, ppm) References
Target Compound Not reported Not reported
Compound 16 1162 (SO₂), 1653 (C=O) 1.09 (s, 6H, 2×CH₃), 7.71–8.07 (ArH)
Compound 7c Not reported 0.72 (s, C6-CH₃), 7.08–8.51 (ArH, H-9), 13.94 (NH)
N-(quinolin-8-yl)benzenesulfonamides m/z 159 [M+H]+ (base peak for active H analogs)
  • This gap highlights the need for further experimental characterization.

Biological Activity

4-Bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C19H19BrN2O3SC_{19}H_{19}BrN_2O_3S with a molecular weight of approximately 435.3 g/mol. The presence of the bromine atom and the sulfonamide group contributes to its unique reactivity and potential biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₉BrN₂O₃S
Molecular Weight435.3 g/mol
CAS Number898427-30-0

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity

Studies have suggested that the compound may possess anticancer properties. Its structural features allow it to interact with specific biological targets associated with cancer cell proliferation. For example, derivatives of similar pyrroloquinoline compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or cell cycle arrest.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell growth.
  • Receptor Interaction : It may bind to specific receptors or proteins within cells, altering signaling pathways that lead to reduced proliferation or increased apoptosis.
  • Structural Modifications : The presence of bromine and sulfonamide groups enhances its reactivity and ability to form stable complexes with biological macromolecules.

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of a series of pyrroloquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 125 to 250 μg/mL against these pathogens .

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that certain derivatives showed significant cytotoxicity with IC50 values between 3.1 and 4.8 μM . These findings support the potential use of such compounds in developing new anticancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.